molecular formula C9H14O3 B13287353 1-(4-Hydroxyoxolan-3-yl)cyclobutane-1-carbaldehyde

1-(4-Hydroxyoxolan-3-yl)cyclobutane-1-carbaldehyde

Cat. No.: B13287353
M. Wt: 170.21 g/mol
InChI Key: HPKIUDQXVBPRJK-UHFFFAOYSA-N
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Description

1-(4-Hydroxyoxolan-3-yl)cyclobutane-1-carbaldehyde is a chemical compound with the molecular formula C₉H₁₄O₃ and a molecular weight of 170.21 g/mol . This compound features a cyclobutane ring attached to a carbaldehyde group and a hydroxyoxolan ring, making it an interesting subject for various chemical studies and applications.

Preparation Methods

The synthesis of 1-(4-Hydroxyoxolan-3-yl)cyclobutane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with a suitable hydroxyoxolan derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency.

Chemical Reactions Analysis

1-(4-Hydroxyoxolan-3-yl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

1-(4-Hydroxyoxolan-3-yl)cyclobutane-1-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyoxolan-3-yl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall behavior in biological systems .

Comparison with Similar Compounds

1-(4-Hydroxyoxolan-3-yl)cyclobutane-1-carbaldehyde can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of the cyclobutane ring, hydroxyoxolan ring, and aldehyde group, providing a versatile platform for diverse chemical and biological applications.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

1-(4-hydroxyoxolan-3-yl)cyclobutane-1-carbaldehyde

InChI

InChI=1S/C9H14O3/c10-6-9(2-1-3-9)7-4-12-5-8(7)11/h6-8,11H,1-5H2

InChI Key

HPKIUDQXVBPRJK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C=O)C2COCC2O

Origin of Product

United States

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